N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
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Description
N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0713236 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
IUPAC Name
The IUPAC name for this compound is:
- This compound
Molecular Formula
The molecular formula is C18H18ClN5O2S.
Structural Features
The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and ethoxyphenyl groups may enhance its interaction with biological targets.
This compound likely interacts with various molecular targets within biological systems. The tetrazole moiety can mimic certain biological molecules, allowing it to modulate enzyme activities or receptor functions. Specifically, compounds with similar structures have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages .
Anti-inflammatory Activity
Research indicates that derivatives containing tetrazole rings exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), which are mediators of inflammation .
Comparative Data on Anti-inflammatory Effects
Compound | IC50 (µM) | Mechanism |
---|---|---|
N-(4-chlorophenyl)-2-{...} | TBD | Inhibition of TNF-α and IL-6 |
Celecoxib | 26.46 (COX-1) | COX inhibition |
Indomethacin | 100 (NO production) | COX inhibition |
Antioxidant Activity
Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro .
Neuroprotective Effects
Some studies suggest that tetrazole derivatives can exert neuroprotective effects by inhibiting pathways associated with oxidative stress and inflammation. This includes the reduction of inducible nitric oxide synthase (iNOS) expression and levels of PGE2 .
Case Study 1: Anti-inflammatory Testing
In a study evaluating various tetrazole derivatives for anti-inflammatory activity, one compound exhibited an IC50 value of 0.84 µM for inhibiting pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests that N-(4-chlorophenyl)-2-{...} may have comparable efficacy in reducing inflammation .
Case Study 2: Neuroprotection
Another investigation into neuroprotective properties found that certain derivatives reduced oxidative stress markers significantly more than traditional anti-inflammatory drugs like celecoxib. This highlights the potential therapeutic applications of N-(4-chlorophenyl)-2-{...} in neurodegenerative diseases .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-2-25-15-6-4-3-5-14(15)23-17(20-21-22-23)26-11-16(24)19-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEHODNMRAWRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.